molecular formula C7H16ClNO B6225755 2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride CAS No. 2770359-81-2

2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride

Cat. No.: B6225755
CAS No.: 2770359-81-2
M. Wt: 165.66 g/mol
InChI Key: QPUZLKAIZGCSLL-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride is a chemical compound that belongs to the class of alcohols. It is characterized by the presence of a cyclopropyl group, a methylamino group, and a hydroxyl group attached to a propane backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride typically involves the reaction of cyclopropyl ketone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the ketone to an alcohol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Cyclopropyl ketone or cyclopropyl aldehyde.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted amines and other derivatives.

Scientific Research Applications

2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-amino-2-methylpropan-2-ol: Similar structure but lacks the cyclopropyl group.

    2-amino-2-methylpropan-1-ol: Similar structure but with different positioning of the amino and hydroxyl groups.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the hydroxyl group.

Uniqueness

2-cyclopropyl-1-(methylamino)propan-2-ol hydrochloride is unique due to the combination of its cyclopropyl, methylamino, and hydroxyl groups. This unique structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds.

Properties

CAS No.

2770359-81-2

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-cyclopropyl-1-(methylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-7(9,5-8-2)6-3-4-6;/h6,8-9H,3-5H2,1-2H3;1H

InChI Key

QPUZLKAIZGCSLL-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)(C1CC1)O.Cl

Purity

95

Origin of Product

United States

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